Cefoperazone is classified as a cephalosporin antibiotic, which is a class of beta-lactam antibiotics. It is derived from the fungus Cephalosporium acremonium and is synthesized through chemical processes that modify its structure to enhance efficacy against resistant bacterial strains. The compound is typically administered via injection due to its poor oral bioavailability.
The synthesis of (6R,7S)-Cefoperazone-d4 involves several steps that can include:
These steps are critical for obtaining high-purity cefoperazone-d4 suitable for pharmaceutical use.
The molecular formula of (6R,7S)-Cefoperazone-d4 is , with a molecular weight of approximately 421.5 g/mol. Its structure features a beta-lactam ring essential for its antibacterial activity, along with a sulfonyl group that enhances its stability against beta-lactamases produced by certain bacteria.
The specific stereochemistry at positions 6 and 7 (denoted as 6R and 7S) is crucial for its biological activity and interaction with bacterial cell wall synthesis enzymes.
Cefoperazone-d4 undergoes various chemical reactions typical of beta-lactam antibiotics:
These reactions are essential for understanding the stability and reactivity profiles of cefoperazone-d4.
Cefoperazone-d4 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan layers in bacterial cell walls. This binding inhibits transpeptidation, leading to cell lysis and death, particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane.
The presence of deuterium does not significantly alter this mechanism but allows for more precise tracking in pharmacokinetic studies using mass spectrometry.
These properties are vital for formulation development in pharmaceutical applications.
(6R,7S)-Cefoperazone-d4 has several important applications:
(6R,7S)-Cefoperazone-d4 is a deuterium-labeled isotopologue of the third-generation cephalosporin antibiotic cefoperazone. This compound features four deuterium atoms (²H or D) strategically incorporated at the ethyl group of the piperazine ring within its complex molecular architecture. The chemical name is systematically designated as (6R,7S)-7-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid with deuterium substitution at the ethyl group [3] [7]. Its molecular formula is C₂₅H₂₃D₄N₉O₈S₂, with a molecular weight of 649.71 g/mol, representing a 4 atomic mass unit increase over the non-deuterated parent compound (C₂₅H₂₇N₉O₈S₂, MW 645.68 g/mol) [1] [8].
The compound retains the characteristic β-lactam ring fused to a dihydrothiazine ring that defines all cephalosporins, which is essential for its mechanism of action as a penicillin-binding protein inhibitor [8]. The deuterium substitution occurs at the metabolically vulnerable positions within the 4-ethyl-2,3-dioxopiperazine side chain, specifically at the ethyl group (–CD₂CD₃ instead of –CH₂CH₃), which significantly influences its metabolic stability without altering its steric or electronic properties substantially. This strategic labeling position was selected because metabolic studies indicate that oxidative metabolism frequently occurs at the ethyl group in non-deuterated cefoperazone [2] [5]. The stereochemical configuration (6R,7S) is critical for maintaining antibacterial activity, as inversion at these chiral centers would render the molecule biologically inactive [7] [8].
Characteristic | Cefoperazone | (6R,7S)-Cefoperazone-d4 |
---|---|---|
Molecular Formula | C₂₅H₂₇N₉O₈S₂ | C₂₅H₂₃D₄N₉O₈S₂ |
Molecular Weight | 645.68 g/mol | 649.71 g/mol |
Deuterium Position | None | Ethyl group of piperazine ring (–CD₂CD₃) |
Key Stereocenters | (6R,7S) configuration | (6R,7S) configuration |
CAS Number (Free Acid) | 62893-19-0 | 1315481-36-7 |
Sodium Salt CAS | 62893-20-3 | Not specified |
Primary Application | Therapeutic antibiotic | Research (non-therapeutic) |
The development of deuterated cephalosporins represents a specialized application of isotopic labeling technology within antibiotic research. The historical trajectory began with the pioneering work on stable isotope labeling in pharmaceuticals during the 1970s, initially focused on non-therapeutic applications such as metabolic pathway elucidation and drug disposition studies [5] [9]. Early efforts focused on simple molecules with relatively uncomplicated synthetic routes. The complexity of cephalosporin chemistry, particularly their multiple chiral centers and labile β-lactam rings, presented formidable challenges for deuterium incorporation that delayed progress on isotopically labeled versions [5].
Significant advances in hydrogen isotope exchange (HIE) catalysis during the 2000s enabled more efficient deuterium incorporation into complex drug molecules. The development of iridium-based organometallic catalysts and nanoparticle-mediated reactions allowed selective deuteration of specific positions without requiring total synthesis [2]. These methodological breakthroughs facilitated the creation of deuterated cephalosporins, including (6R,7S)-Cefoperazone-d4, which first became commercially available as a research standard around 2015 [3] [7]. The synthesis typically involves either deuterium exchange on pre-formed cefoperazone using specialized catalysts or incorporation of deuterated ethylpiperazine precursors during the final stages of synthesis to maximize isotopic purity while minimizing synthetic complexity [2] [10].
Time Period | Key Developments | Impact on Deuterated Cephalosporins |
---|---|---|
1970s-1980s | Early stable isotope studies using ¹⁴C and ³H labels | Established fundamental ADME research applications |
1990s | Advancements in deuterium NMR and mass spectrometry | Enabled precise tracking of deuterium in metabolites |
Early 2000s | Development of iridium/ruthenium HIE catalysts | Facilitated selective deuteration of complex molecules |
2010-2015 | Commercial availability of deuterated drug standards | Introduction of (6R,7S)-Cefoperazone-d4 for research |
2015-Present | Late-stage deuteration techniques | Improved synthetic efficiency for compounds like cefoperazone-d4 |
Isotopic labeling, particularly with stable isotopes like deuterium, serves as an indispensable tool in modern pharmaceutical research, enabling precise tracking of drug molecules without altering their biochemical properties. (6R,7S)-Cefoperazone-d4 exemplifies this application as a non-therapeutic tracer compound specifically designed for advanced metabolism and pharmacokinetic studies [5] [9]. The deuterium atoms function as stable isotopic markers that allow discrimination between administered drug molecules and endogenous compounds in complex biological matrices.
The primary applications of (6R,7S)-Cefoperazone-d4 in research include:
ADME Studies: The compound serves as an internal standard in mass spectrometry-based quantification, enabling precise measurement of cefoperazone absorption, distribution, metabolism, and excretion profiles in preclinical models. Its near-identical chromatographic behavior to non-deuterated cefoperazone, coupled with a 4 Da mass difference, allows unambiguous differentiation in LC-MS analyses [5] [7] [10].
Metabolic Pathway Elucidation: By tracking deuterium retention patterns in metabolites, researchers can identify metabolic soft spots and quantify the contribution of specific enzymatic pathways to cefoperazone biotransformation. The ethyl group deuteration is particularly valuable for studying oxidative metabolism [2] [5].
Drug-Drug Interaction Studies: The deuterated analog enables precise quantification of parent drug and metabolites during enzyme inhibition or induction studies, providing insights into cytochrome P450-mediated interactions [5] [9].
Bioanalytical Method Development: (6R,7S)-Cefoperazone-d4 is essential as an internal standard for validating LC-MS/MS methods for cefoperazone quantification in biological matrices, compensating for matrix effects and extraction variability [5] [10].
Detection relies primarily on mass spectrometry, which differentiates the labeled and unlabeled compounds based on their distinct mass-to-charge ratios. Nuclear magnetic resonance (NMR) spectroscopy identifies deuterium incorporation sites through characteristic signal absence in ¹H-NMR and isotopic shifts in ¹³C-NMR spectra [5] [9]. The compound's utility has been demonstrated in complex research applications, including the characterization of impurity profiles in pharmaceutical formulations where chemometric models require precise differentiation between the active pharmaceutical ingredient and degradation products like 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole [10].
Table 3: Detection Techniques for (6R,7S)-Cefoperazone-d4 in Research
Analytical Technique | Detection Principle | Application Examples |
---|---|---|
LC-MS/MS (QqQ) | Mass shift (645→649 Da) | Quantification in biological matrices; ADME studies |
High-Resolution MS | Exact mass measurement (649.1424 vs 645.1424) | Metabolite identification; impurity profiling |
¹H-NMR Spectroscopy | Absence of ethyl proton signals (δ 1.1-1.3 ppm) | Verification of deuteration position and efficiency |
¹³C-NMR Spectroscopy | Deuterium-induced isotopic shifts (C-D vs C-H) | Confirmation of deuterium-carbon bonding |
FT-IR Spectroscopy | Altered C-H stretching frequencies | Complementary structural confirmation |
Table 4: Impurity Profiling Applications Using Isotopically Labeled Standards
Impurity Type | Chemical Name | Detection Challenge | Role of Cefoperazone-d4 |
---|---|---|---|
Degradation Product | 7-Aminocephalosporanic acid (7-ACA) | Spectral overlap with parent compound | Internal standard for precise quantification |
Synthesis Intermediate | 5-Mercapto-1-methyl-tetrazole (5-MER) | Low concentration in formulations | Compensation for matrix effects in analysis |
Oxidative Metabolite | Ethyl-hydroxylated derivatives | Structural similarity to parent | Differentiation via mass shift in MS detection |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5